Melting Point Differentiation vs. Regioisomeric Analog (3-Ethyl-5-methyl-isoxazole-4-carboxylic acid, CAS 17147-85-2)
The target compound 5-ethyl-3-methyl-isoxazole-4-carboxylic acid exhibits a melting point of 136°C (409.15 K), as recorded in the DETHERM thermophysical properties database [1]. In contrast, its direct regioisomer 3-ethyl-5-methyl-isoxazole-4-carboxylic acid (CAS 17147-85-2) melts at 121–125°C, with a vendor-specified clear-melt range of 118–128°C . This 11–15°C difference in melting point, despite identical molecular formula (C₇H₉NO₃) and molecular weight (155.15 g/mol), reflects the distinct crystal packing energetics arising from the swapped positions of the ethyl and methyl substituents on the isoxazole ring. The difference is analytically resolvable by standard differential scanning calorimetry or melting point apparatus and provides a primary identity verification criterion.
ΔT_m = 11–15°C
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 136°C (409.15 K) |
| Comparator Or Baseline | 3-Ethyl-5-methyl-isoxazole-4-carboxylic acid (CAS 17147-85-2): 121–125°C (118–128°C clear melt range) |
| Quantified Difference | ΔT_m = 11–15°C (target higher) |
| Conditions | DETHERM fusion temperature measurement (1978 data); vendor Certificate of Analysis for comparator |
Why This Matters
Melting point is the most accessible identity-confirmation parameter during incoming material receipt; a ≥11°C gap between regioisomers eliminates ambiguity in compound identification and prevents costly mis-shipment errors.
- [1] DETHERM Thermophysical Properties Database. 5-Ethyl-3-methyl-1,2-oxazole-4-carboxylic acid fusion temperature: 409.15 K. DECHEMA ID 106855. View Source
